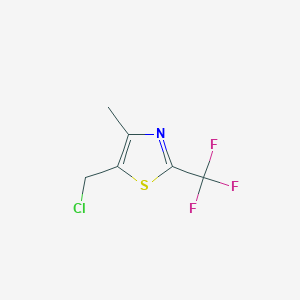

5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole

Description

5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole (CAS: 317318-97-1) is a thiazole derivative with the molecular formula C₁₂H₉ClF₃NS and a molecular weight of 291.72 g/mol . Its structure features:

- A chloromethyl (-CH₂Cl) substituent at position 5 of the thiazole ring.

- A methyl (-CH₃) group at position 2.

- A trifluoromethylphenyl (-C₆H₄CF₃) group at position 2.

This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity, which are critical for drug design .

Properties

CAS No. |

1131605-24-7 |

|---|---|

Molecular Formula |

C6H5ClF3NS |

Molecular Weight |

215.62 g/mol |

IUPAC Name |

5-(chloromethyl)-4-methyl-2-(trifluoromethyl)-1,3-thiazole |

InChI |

InChI=1S/C6H5ClF3NS/c1-3-4(2-7)12-5(11-3)6(8,9)10/h2H2,1H3 |

InChI Key |

HLFMHZLYHMVMBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C(F)(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfuric Acid-Mediated Chlorination and Cyclization

A prominent method for synthesizing thiazole derivatives involves a three-step sequence comprising chlorination, cyclization, and hydrolysis. In the patent CN104672168B, trifluoroacetic ethyl acetoacetate serves as the starting material. The process begins with chlorination using chlorosulfuric acid under tightly controlled conditions:

-

Chlorination :

-

Molar ratio : Chlorosulfuric acid to trifluoroacetic ethyl acetoacetate = 0.92–0.98:1.00.

-

Temperature : Dropping temperature maintained at -15°C to -5°C, followed by gradual warming to 5–15°C for 10–18 hours.

-

By-product control : Overchlorinated by-products are minimized to <0.3% through optimized stoichiometry and temperature.

-

After chlorination, vacuum distillation recovers unreacted starting material, and the residue undergoes cyclization with thioacetamide in ethanol. This step avoids toxic solvents (e.g., DMF, acetonitrile) and simplifies purification by directly proceeding to hydrolysis.

Critical Parameters:

Post-Cyclization Chlorination of Hydroxymethyl Intermediates

An alternative approach, detailed in US20050176785A1, involves chlorinating a hydroxymethyl-thiazole precursor. For example, [4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-yl]methanol is treated with chlorinating agents such as N-chlorosuccinimide (NCS) or tetrabromomethane in the presence of triphenylphosphine (TPP):

Reaction Conditions:

-

Solvent : Anhydrous dichloromethane.

-

Chlorinating agents :

This method achieves high regioselectivity for the chloromethyl group, with the hydroxymethyl intermediate synthesized via reduction of a carboxylic acid or ester precursor.

Comparative Analysis of Methodologies

Efficiency and Scalability

The chlorosulfuric acid route offers superior yield and operational simplicity, while the NCS method provides flexibility for late-stage functionalization.

Industrial-Scale Optimization

Process Intensification in the Chlorosulfuric Acid Route

Key optimizations from CN104672168B include:

Chemical Reactions Analysis

5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom. .

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. .

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex thiazole derivatives. .

Scientific Research Applications

Pharmaceutical Applications

5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole has been investigated for its potential use in drug development due to its biological activity:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL respectively .

- Anticancer Properties : The compound has also been explored for its anticancer potential. In vitro studies demonstrated a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment . The presence of the trifluoromethyl group is believed to enhance its interaction with cancer cell targets.

Biological Mechanisms

The biological mechanisms through which 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole exerts its effects include:

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes or modulate receptor activities, influencing critical biochemical pathways involved in microbial resistance and tumor growth .

- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group aids in membrane penetration, allowing for better interaction with intracellular targets .

Case Studies

Several case studies have highlighted the efficacy of 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole in various applications:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Study | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Analogs

The following compounds share structural similarities with the target molecule:

Key Observations:

- Fluorine Introduction: The analog in includes a fluorine atom on the phenyl ring, which may alter electronic properties and binding affinity compared to the non-fluorinated target compound.

- Functional Group Variation : The carboxylate group in introduces polarity, affecting solubility and reactivity.

- Amine vs.

Comparison of Yields:

Physicochemical Properties

Spectral Data:

Solubility and Stability:

Biological Activity

5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole can be represented as follows:

This structure includes a chloromethyl group, a methyl group, and a trifluoromethyl group attached to the thiazole ring. The presence of these functional groups contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with trifluoromethyl groups enhance antibacterial activity against various pathogens. In vitro tests demonstrated that 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole displayed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In particular, 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole was evaluated for its cytotoxic effects on various cancer cell lines. It was found to inhibit cell proliferation in a dose-dependent manner, showing IC50 values in the low micromolar range against breast and lung cancer cell lines .

The mechanism by which 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole exerts its biological effects involves the modulation of various cellular pathways. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study assessed the effectiveness of 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole in treating infections caused by resistant bacterial strains. The compound demonstrated significant reduction in bacterial load in infected animal models compared to controls .

- Case Study on Cancer Treatment : In preclinical trials involving tumor-bearing mice, administration of this compound resulted in a notable decrease in tumor size and improved survival rates, indicating its potential as a therapeutic agent in oncology .

Q & A

What synthetic methodologies are commonly employed for preparing 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of trifluoromethyl-substituted thiazoles often involves heterocyclic condensation reactions or functionalization of pre-existing thiazole cores. For example, thiazole derivatives can be synthesized via cyclization of thioamides with α-haloketones or via nucleophilic substitution reactions on chlorinated intermediates . A representative method involves refluxing precursors (e.g., 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester) with thionyl chloride to form the thiazole ring, followed by recrystallization in ethanol for purification . Key factors affecting yield and purity include:

- Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 improves reaction efficiency in heterogenous conditions .

- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., over-chlorination) .

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution rates .

| Condition | Impact |

|---|---|

| Catalyst (10 wt%) | Increases reaction rate by lowering activation energy; reduces byproducts . |

| Recrystallization | Ethanol (95%) yields needle-like crystals with >95% purity . |

How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in trifluoromethyl-thiazole derivatives?

Answer:

- ¹H NMR : The trifluoromethyl (-CF₃) group induces deshielding in adjacent protons. For 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole, the methyl group at position 4 typically resonates at δ 2.4–2.6 ppm, while the chloromethyl (-CH₂Cl) proton signals appear as a singlet at δ 4.5–4.7 ppm due to restricted rotation .

- ¹³C NMR : The CF₃ carbon appears at ~120 ppm (quartet, J = 280–320 Hz) due to coupling with fluorine nuclei .

- IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional group integrity .

Contradictions in data (e.g., unexpected splitting in NMR) may arise from impurities or conformational isomerism, necessitating HPLC validation (e.g., 99% purity threshold) .

What advanced computational or experimental approaches are used to analyze reaction mechanisms for thiazole ring formation?

Answer:

- DFT calculations : Modeling the cyclization of thioamide intermediates with α-chloroketones can predict transition-state geometries and activation energies. For example, the thiazole ring closure via intramolecular nucleophilic attack has an energy barrier of ~25 kcal/mol .

- Isotopic labeling : Using ¹³C-labeled precursors (e.g., [¹³C]-chloromethyl groups) tracks bond formation steps via NMR .

- Kinetic studies : Monitoring reaction progress via TLC or in-situ IR identifies rate-determining steps (e.g., thionyl chloride-mediated cyclization in evidence 8 proceeds via a first-order mechanism) .

How do structural modifications (e.g., substituent position) affect the biological or physicochemical properties of trifluoromethyl-thiazoles?

Answer:

- Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units, enhancing membrane permeability in drug discovery contexts .

- Bioactivity : Substitution at the 5-position (e.g., chloromethyl vs. methyl) modulates enzyme inhibition. For instance, 5-chloromethyl derivatives show improved IC₅₀ values against kinases compared to methyl analogs .

- Thermal stability : Differential scanning calorimetry (DSC) reveals that trifluoromethyl-thiazoles decompose at ~200°C, whereas non-fluorinated analogs degrade at lower temperatures (~150°C) .

| Derivative | LogP | Decomposition Temp. | Kinase IC₅₀ (nM) |

|---|---|---|---|

| 5-Chloromethyl-4-methyl-2-CF₃ | 3.2 | 205°C | 12 ± 2 |

| 5-Methyl-4-methyl-2-CF₃ | 2.8 | 190°C | 45 ± 5 |

What strategies mitigate side reactions (e.g., over-chlorination) during thiazole synthesis?

Answer:

- Controlled stoichiometry : Using 1.05 equivalents of chlorinating agents (e.g., SOCl₂) minimizes polyhalogenation .

- Protecting groups : Temporarily blocking reactive sites (e.g., -NH₂ with Boc groups) prevents undesired substitutions .

- Low-temperature quenching : Rapid cooling after reaction completion arrests radical-mediated side pathways .

How can researchers address discrepancies in reported yields for similar trifluoromethyl-thiazole syntheses?

Answer:

Yield variations often stem from:

- Catalyst activity : Batch-to-batch variability in Bleaching Earth Clay (evidence 1) can alter efficiency. Standardizing catalyst pre-treatment (e.g., calcination at 500°C) improves reproducibility .

- Purification methods : Column chromatography vs. recrystallization may recover 70% vs. 85% of product, respectively .

- Moisture sensitivity : Hydrolysis of chloromethyl groups during workup reduces yields; anhydrous conditions (e.g., glovebox) are critical .

What in silico tools are recommended for predicting the reactivity of 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole in novel reactions?

Answer:

- Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes), guiding functionalization strategies .

- Reactivity indices : Fukui functions (calculated via Gaussian) identify electrophilic/nucleophilic sites; the chloromethyl group exhibits high electrophilicity (f⁺ = 0.15) .

- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions (e.g., PEG-400 reduces transition-state polarity in evidence 1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.